molecular formula C21H28O4 B4236827 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone

2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone

Cat. No. B4236827
M. Wt: 344.4 g/mol
InChI Key: IPZBFSLCUPKIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone, commonly known as Dibenzoylmethane (DBM), is a natural organic compound that belongs to the class of chalcones. DBM is a yellow crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and acetone. DBM is widely used in scientific research due to its various biological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Mechanism of Action

The mechanism of action of 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone is not fully understood. However, it has been proposed that 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone exerts its biological activities by modulating various signaling pathways. 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in the regulation of inflammation and cancer. 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects
2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone has been shown to have various biochemical and physiological effects. 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone has been reported to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO) in vitro and in vivo. 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) and reduce the levels of reactive oxygen species (ROS) in cells. Moreover, 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone has been shown to inhibit the growth and metastasis of cancer cells in animal models.

Advantages and Limitations for Lab Experiments

2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone has several advantages for lab experiments. It is a natural compound that is readily available, and its synthesis is relatively simple. 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone is also stable and can be stored for a long time without degradation. Moreover, 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone has been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to the use of 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone in lab experiments. 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone has low water solubility, which can limit its bioavailability and make it difficult to administer in vivo. Additionally, the biological activities of 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone can vary depending on the experimental conditions, such as the concentration of 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone and the cell type used.

Future Directions

There are several future directions for the study of 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone. First, further studies are needed to elucidate the mechanism of action of 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone. Second, the potential of 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone as a therapeutic agent for various diseases such as inflammation and cancer needs to be explored further. Third, the development of novel formulations of 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone with improved bioavailability and efficacy is an area of active research. Fourth, the safety and toxicity of 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone need to be thoroughly evaluated to ensure its safe use in humans. Finally, the potential of 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone as a nutraceutical or dietary supplement needs to be investigated further.
Conclusion
In conclusion, 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone is a natural organic compound that has various biological properties, including anti-inflammatory, antioxidant, and anticancer activities. 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone is synthesized by the Claisen-Schmidt condensation reaction between benzil and acetophenone. 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone has been extensively studied for its various biological activities, and its mechanism of action is thought to involve the modulation of various signaling pathways. 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone has several advantages for lab experiments, but there are also some limitations to its use. Future studies are needed to further elucidate the biological activities of 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone and its potential as a therapeutic agent for various diseases.

Scientific Research Applications

2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone has been extensively studied for its various biological activities. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone has also been found to scavenge free radicals and protect cells from oxidative stress. Moreover, 2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexanone has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

properties

IUPAC Name

2,4-diacetyl-3-(4-tert-butylphenyl)-5-hydroxy-5-methylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-12(22)17-16(24)11-21(6,25)19(13(2)23)18(17)14-7-9-15(10-8-14)20(3,4)5/h7-10,17-19,25H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZBFSLCUPKIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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